molecular formula C16H12F3N3O3 B2478000 4-oxo-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-4H-chromene-2-carboxamide CAS No. 1448121-78-5

4-oxo-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-4H-chromene-2-carboxamide

Cat. No.: B2478000
CAS No.: 1448121-78-5
M. Wt: 351.285
InChI Key: SMOILQZGUBPYEE-UHFFFAOYSA-N
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Description

4-oxo-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-4H-chromene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving salicylaldehyde and an appropriate β-ketoester under acidic or basic conditions.

    Introduction of the Pyrazole Ring: The pyrazole ring can be introduced by reacting the chromene intermediate with hydrazine derivatives, followed by cyclization.

    Attachment of the Trifluoromethyl Group: The trifluoromethyl group can be introduced through nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques to enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-oxo-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced chromene or pyrazole derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like halides, sulfonates, and organometallic compounds are commonly employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced chromene or pyrazole derivatives.

Scientific Research Applications

4-oxo-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-4H-chromene-2-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-oxo-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-4H-chromene-2-carboxamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

4-oxo-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]chromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3N3O3/c17-16(18,19)14-5-7-22(21-14)8-6-20-15(24)13-9-11(23)10-3-1-2-4-12(10)25-13/h1-5,7,9H,6,8H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMOILQZGUBPYEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCCN3C=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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